![molecular formula C23H24N2O2 B5467165 {4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE](/img/structure/B5467165.png)
{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE
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Overview
Description
{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE is a complex organic compound that features a combination of a naphthyl group, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the naphthyl derivative, which undergoes a series of reactions including alkylation, amination, and acylation to introduce the piperazine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and reductive alkylation can enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which {4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activities and structural similarities.
Pyrrole analogs: Widely studied for their medicinal properties.
Thiazole compounds: Often used in pharmaceuticals for their diverse biological activities .
Uniqueness
{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-22-12-11-18-7-5-6-10-20(18)21(22)17-24-13-15-25(16-14-24)23(26)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVZCYZQFWMTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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